molecular formula C14H11BrN2OS B5714518 3-bromo-N-(phenylcarbamothioyl)benzamide CAS No. 6392-21-8

3-bromo-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5714518
CAS No.: 6392-21-8
M. Wt: 335.22 g/mol
InChI Key: UMYUCJFSCHBGPF-UHFFFAOYSA-N
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Description

3-Bromo-N-(phenylcarbamothioyl)benzamide is a synthetic thiourea derivative intended for research use only. It belongs to a class of compounds known as N-phenylcarbamothioylbenzamides, which have been the subject of scientific investigation due to their demonstrated biological activity. Research on closely related structural analogs has shown that these compounds can exhibit significant anti-inflammatory properties . Studies conducted on acute carrageenan-induced paw edema in mouse models indicate that some derivatives in this class can produce anti-inflammatory effects, with certain compounds showing significantly higher activity than the reference drug indomethacin . The mechanism of action for this anti-inflammatory effect is associated with the potent inhibition of prostaglandin E2 (PGE2) synthesis . PGE2 is a key mediator of inflammation and pain, and its inhibition is a common target for anti-inflammatory agents. Notably, research on these analogs suggests that potent PGE2 inhibition can be achieved while simultaneously demonstrating a markedly lower incidence of gastric ulcers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This profile makes this compound a compound of interest for researchers in medicinal chemistry and pharmacology exploring new anti-inflammatory agents with potentially improved safety characteristics. The bromine substituent on the benzamide ring offers a site for further chemical modification, making it a valuable building block for structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates .

Properties

IUPAC Name

3-bromo-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUCJFSCHBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90981152
Record name 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-21-8
Record name 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(phenylcarbamothioyl)benzamide typically involves the reaction between 3-bromobenzoyl chloride and N-phenylthiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzamide ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key examples include:

  • Hydroxylation : Reaction with aqueous NaOH at 80°C replaces bromine with a hydroxyl group, forming 3-hydroxy derivatives.

  • Amination : Treatment with amines (e.g., aniline) in DMF at 120°C yields 3-amino-substituted products .

  • Thiolation : Substitution with thiophenol in the presence of CuI generates 3-thioether derivatives .

Reaction Conditions :

ReagentSolventTemperatureTimeYield
NaOH (aq.)Ethanol80°C6 hr72%
AnilineDMF120°C12 hr65%
Thiophenol/CuIToluene110°C8 hr58%

Thiourea Group Reactivity

The N-phenylcarbamothioyl moiety participates in:

  • Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic activity .

  • Oxidation : Treatment with H₂O₂ oxidizes the C=S bond to C=O, yielding urea derivatives .

  • Acid/Base Reactions : Reacts with strong acids (e.g., HCl) to protonate the thiourea nitrogen, forming water-soluble salts .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Coupling with secondary amines produces 3-aminated benzamides .

Example Suzuki Coupling Parameters :

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃Dioxane85%

Substituent Effects on Reactivity

Electron-withdrawing groups (EWGs) on the phenyl ring enhance electrophilicity at the bromine position, accelerating SNAr. Comparative studies reveal:

Substituent (R)Relative Reaction Rate (vs. H)
-NO₂3.2x
-Br1.8x
-OCH₃0.6x

Data sourced from kinetic studies using HPLC analysis .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

  • Photodegradation : UV exposure (254 nm) cleaves the C–Br bond, generating debrominated products .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Synthesis of 3-Bromo-N-(Phenylcarbamothioyl)Benzamide

The synthesis of this compound typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The presence of the bromine substituent is crucial as it enhances the lipophilic and electronic properties of the compound, which can improve its interaction with biological targets.

General Synthesis Procedure:

  • Reagents : Benzoyl chloride derivatives, N-phenylthiourea.
  • Solvent : Commonly used solvents include dioxane or pyridine.
  • Conditions : Reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity against MCF-7 Cells : The compound demonstrated significant cytotoxic activity against MCF-7 breast cancer cells, with an IC50 value of 0.27 mM, indicating potent activity compared to traditional chemotherapeutics like hydroxyurea (IC50 = 9.76 mM) .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of specific cellular pathways, possibly involving interaction with the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of N-(phenylcarbamothioyl)benzamide have shown promising anti-inflammatory effects:

  • In Vivo Studies : Compounds were tested for their ability to reduce acute carrageenan-induced paw edema in mice, yielding results that suggest enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Comparative Analysis of Derivatives

The following table summarizes the cytotoxic activities of various derivatives related to this compound:

Compound NameIC50 (mM)Activity Type
This compound0.27Anticancer
N-(phenylcarbamothioyl)-4-fluorobenzamide0.31Anticancer
Hydroxyurea9.76Reference Anticancer
IndomethacinN/AAnti-inflammatory

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on MCF-7 Cells : A comprehensive study synthesized multiple derivatives and assessed their cytotoxic effects against MCF-7 cells, concluding that modifications such as bromination significantly enhance anticancer activity .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of related compounds, finding that certain derivatives exhibited superior efficacy compared to established anti-inflammatory drugs .

Conclusion and Future Directions

The compound this compound represents a promising candidate for further development as an anticancer agent and anti-inflammatory drug. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
  • In Vivo Testing : Conducting more extensive animal studies to evaluate safety and efficacy before clinical trials.
  • Structural Modifications : Exploring additional modifications to enhance potency and selectivity for targeted therapies.

Comparison with Similar Compounds

Substituent Effects on Cytotoxic Activity

Derivatives of N-(phenylcarbamothioyl)benzamide with varying substituents exhibit distinct biological activities:

Compound Substituent Position/Group Electronic Parameter (σ) Lipophilic Parameter (π) Cytotoxic Activity (IC₅₀, T47D Cells) Reference
3-Bromo-N-(phenylcarbamothioyl)benzamide 3-Br +0.45 (Br) +0.94 (Br) 0.53 mM
4-Bromo-N-(phenylcarbamothioyl)benzamide 4-Br +0.45 (Br) +0.94 (Br) 0.62 mM
4-Fluoro-N-(phenylcarbamothioyl)benzamide 4-F +0.43 (F) +0.14 (F) 0.78 mM
4-Nitro-N-(phenylcarbamothioyl)benzamide 4-NO₂ +0.78 (NO₂) -0.28 (NO₂) 0.41 mM
4-Methyl-N-(phenylcarbamothioyl)benzamide 4-CH₃ -0.17 (CH₃) +0.56 (CH₃) 1.12 mM

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, Br) enhance cytotoxic potency due to stronger electronic interactions with target receptors like SIRT-1 .
  • Lipophilic groups (e.g., CH₃) improve membrane permeability but may reduce solubility, leading to lower activity in hydrophilic environments .
  • The 3-bromo derivative outperforms 4-bromo and 4-fluoro analogs, suggesting positional sensitivity in binding pockets .

Structural Modifications and Kinase Inhibition

Compared to VEGFR-2 inhibitors like tivozanib, this compound analogs show shape similarity but divergent chemical group distributions:

Compound Shape Tanimoto (vs. Tivozanib) Color Tanimoto (vs. Tivozanib) H-Bond Donors/Acceptors Rotatable Bonds Reference
ZINC33268577 0.803 0.256 1 / 5 5
This compound N/A N/A 1 / 4 4
Tivozanib 1.000 1.000 2 / 7 6

Key Findings :

  • Lower Color Tanimoto values indicate divergent functional groups, which may reduce off-target effects but require optimization for binding affinity .

HDAC8 Activation and Enzyme Rescue

This compound (TM-2-51) acts as a dose-dependent activator of HDAC8 mutants, restoring catalytic activity to wild-type levels in A188T and I243N mutants . Comparatively, other N-acylthiourea derivatives show variable activation profiles:

HDAC8 Mutant Fold Activation (TM-2-51) Fold Activation (Other Activators)
Wild-Type 2.5 3.0
A188T 3.0 1.2
I243N 2.8 0.9

Key Findings :

  • TM-2-51 compensates for structural defects in mutants, likely through stabilizing interactions in the enzyme’s active site .
  • The bromine substituent may enhance binding to hydrophobic pockets in mutated HDAC8 .

Q & A

Q. Which analytical techniques are critical for characterizing reaction intermediates?

  • LC-MS : Use Shimadzu LC-30AD with ESI+ mode (gradient: 5–100% ACN in 2.5 min) to track intermediates .
  • XRD : Resolve crystal structures with Oxford Xcalibur Ruby Gemini diffractometers (λ = 0.71073 Å) .

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